molecular formula C16H16N4O3S2 B2539582 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795424-00-8

3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2539582
CAS No.: 1795424-00-8
M. Wt: 376.45
InChI Key: QBGDPFXEPHKJDE-UHFFFAOYSA-N
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Description

3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H16N4O3S2 and its molecular weight is 376.45. The purity is usually 95%.
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Biological Activity

The compound 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative featuring a complex structure that integrates thiazole and pyrrole moieties. Thiazolidinones, particularly thiazolidine-2,4-diones, are recognized for their diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H15N3O2S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

Thiazolidinones generally exert their biological effects through interactions with specific molecular targets. The mechanism of action for this compound is hypothesized to involve:

  • PPARγ Activation: Similar compounds have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat storage .
  • Antioxidant Activity: The presence of thiazole and pyrrole rings may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Antidiabetic Activity

Thiazolidinediones are well-known for their antidiabetic effects. Research indicates that modifications in the thiazolidine ring can significantly influence the activity against diabetes. For instance:

  • Compounds similar to this one have demonstrated the ability to improve insulin sensitivity and decrease blood glucose levels by activating PPARγ .

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has been extensively documented:

  • A study reported that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiazolidinone derivatives showed over 90% inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazolidinone derivatives have also been explored for their anticancer properties:

  • Research highlights that modifications at the thiazolidine ring can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in multiple studies .

Study 1: Antioxidant and MAO Inhibition

Carraro Junior et al. evaluated a related compound, demonstrating its antioxidant activity through various assays (ABTS, DPPH) and selective inhibition of monoamine oxidase (MAO) isoforms . This suggests potential neuroprotective effects.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive review on thiazolidinones discussed how different substituents influence biological activity. It was found that modifications at positions 2, 3, and 5 of the thiazolidine ring significantly impacted the efficacy against various diseases . This highlights the importance of structural optimization in drug design.

Data Summary

Biological ActivityObserved EffectsReferences
AntidiabeticImproved insulin sensitivity
Antimicrobial>90% inhibition against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals; MAO inhibition

Properties

IUPAC Name

3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-10-13(25-15(17-10)18-5-2-3-6-18)14(22)19-7-4-11(8-19)20-12(21)9-24-16(20)23/h2-3,5-6,11H,4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGDPFXEPHKJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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